molecular formula C₅₀H₆₂N₄O₁₄ B1148170 Vinblastine N'b-Oxide Maleic Acid Salt CAS No. 947607-87-6

Vinblastine N'b-Oxide Maleic Acid Salt

Cat. No.: B1148170
CAS No.: 947607-87-6
M. Wt: 943.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinblastine N’b-Oxide Maleic Acid Salt involves multiple steps, starting from the natural product vinblastine. The key steps include the oxidation of vinblastine to form the N’b-oxide derivative, followed by the reaction with maleic acid to form the maleic acid salt . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of Vinblastine N’b-Oxide Maleic Acid Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle complex organic syntheses and maintain the necessary environmental conditions .

Chemical Reactions Analysis

Types of Reactions

Vinblastine N’b-Oxide Maleic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced to revert to its parent compound, vinblastine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial synthesis and further oxidation reactions.

    Reducing Agents: Employed in reduction reactions to revert the compound to vinblastine.

    Solvents: Organic solvents like methanol, ethanol, and chloroform are commonly used in these reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Vinblastine N’b-Oxide Maleic Acid Salt, each with potential research applications .

Scientific Research Applications

Vinblastine N’b-Oxide Maleic Acid Salt is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of Vinblastine N’b-Oxide Maleic Acid Salt involves the inhibition of mitosis. The compound binds to tubulin, a protein that is essential for the formation of microtubules during cell division. This binding disrupts the microtubule dynamics, leading to mitotic arrest and ultimately cell death . This mechanism is similar to that of vinblastine, but the N’b-oxide derivative may have unique interactions and effects due to its modified structure .

Comparison with Similar Compounds

Vinblastine N’b-Oxide Maleic Acid Salt is similar to other vinca alkaloids, such as:

    Vincristine: Another vinca alkaloid with a similar mechanism of action but different clinical applications.

    Vindesine: A synthetic derivative of vinblastine with distinct pharmacological properties.

    Vinorelbine: A semi-synthetic derivative used in the treatment of non-small cell lung cancer and other malignancies.

Uniqueness

The uniqueness of Vinblastine N’b-Oxide Maleic Acid Salt lies in its specific structural modifications, which may confer unique biological activities and potential therapeutic applications .

Properties

CAS No.

947607-87-6

Molecular Formula

C₅₀H₆₂N₄O₁₄

Molecular Weight

943.05

Synonyms

6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate;  (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.